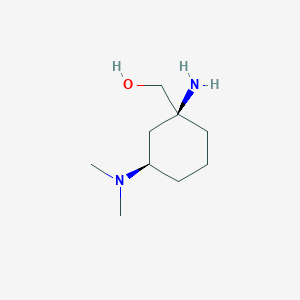
((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol” is a complex organic molecule. It contains a cyclohexyl ring, which is a six-membered ring with single bonds. The molecule also contains an amino group (-NH2) and a dimethylamino group (-N(CH3)2), both of which are attached to the cyclohexyl ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the cyclohexyl ring and the two different amino groups. The cyclohexyl ring provides a rigid, three-dimensional structure to the molecule, while the amino and dimethylamino groups can participate in a variety of chemical reactions due to the presence of nitrogen .Applications De Recherche Scientifique
((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. This compound has been shown to have potent analgesic effects, making it a promising candidate for the development of new pain medications. It has also been studied for its potential use in the treatment of depression and anxiety disorders. In addition, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol is not fully understood. However, studies have shown that this compound acts as a potent NMDA receptor antagonist, which may be responsible for its analgesic and neuroprotective effects. This compound has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models, which may be due to its NMDA receptor antagonism. This compound has also been shown to have antidepressant effects in animal models, which may be due to its modulation of neurotransmitter release. In addition, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol in lab experiments is its potent analgesic effects, which make it a useful tool for studying pain pathways. Its neuroprotective effects also make it a useful tool for studying neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol. One area of research is the development of new pain medications based on this compound. Another area of research is the development of new antidepressant medications based on this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol can be synthesized using several methods, including the reductive amination of 1-amino-3-chlorocyclohexane with dimethylamine and sodium borohydride. Another method involves the reaction of 1,3-cyclohexanedione with dimethylamine and sodium borohydride. These methods have been reported to yield high purity and high yield of this compound.
Propriétés
IUPAC Name |
[(1S,3R)-1-amino-3-(dimethylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)8-4-3-5-9(10,6-8)7-12/h8,12H,3-7,10H2,1-2H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZYAULVAJYXNN-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC(C1)(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@](C1)(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

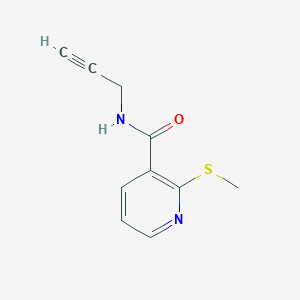
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2795633.png)
![methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2795634.png)
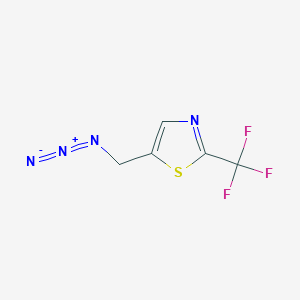
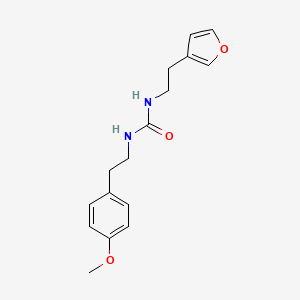
![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2795637.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2795639.png)

![5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2795645.png)
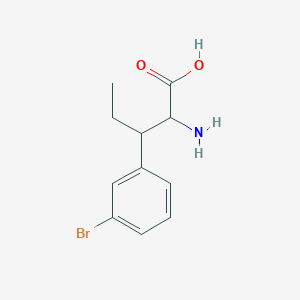
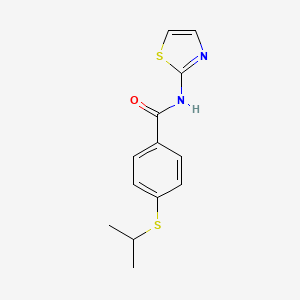
![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2795651.png)
![4-chlorobenzyl (4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl sulfide](/img/structure/B2795652.png)
